molecular formula C11H22N2O2 B041423 trans-N-Boc-1,4-cyclohexanediamine CAS No. 177906-48-8

trans-N-Boc-1,4-cyclohexanediamine

Cat. No.: B041423
CAS No.: 177906-48-8
M. Wt: 214.3 g/mol
InChI Key: FEYLUKDSKVSMSZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties trans-N-Boc-1,4-cyclohexanediamine (CAS 177906-48-8) is a Boc (tert-butoxycarbonyl)-protected derivative of trans-1,4-cyclohexanediamine (CHDA). Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.30 g/mol. The trans configuration refers to the diamino groups occupying opposite positions on the cyclohexane ring, conferring rigidity and stereochemical specificity . This compound is a white solid, soluble in organic solvents like dichloromethane and dimethylformamide, and is commonly used as an intermediate in pharmaceutical and materials science research .

Preparation Methods

Stepwise Protection-Deprotection Methodology

Acyl ChlorideCatalystTemperatureYield (%)Purity (%)
Acetyl chloridePyridine0°C → RT94.7>99
Propionyl chloridePyridine0°C → RT95.5>99

The reaction’s regioselectivity is confirmed via 1H^1H NMR, showing characteristic peaks for the acylated amine (δ 8.08 ppm) and cyclohexane protons (δ 1.54–1.90 ppm) .

Boc Protection of Intermediate 1

The monoacylated intermediate undergoes Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran or 1,4-dioxane. A base (e.g., NaOH or KOH) neutralizes HCl generated during the reaction. This step achieves ~94% yield, forming Intermediate 2 with a Boc group .

Hydrogenolytic Deprotection

The final step removes the acyl group via hydrogenation. Intermediate 2 is dissolved in methanol with 5% palladium on carbon (Pd/C) under H₂ atmosphere. This selective deprotection affords trans-N-Boc-1,4-cyclohexanediamine in >80% yield and >99% purity .

One-Pot Synthesis Using a Copper Catalyst

A streamlined one-pot method minimizes side reactions and improves efficiency. VulcanChem reports dissolving trans-1,4-diaminocyclohexane with tert-butyloxycarborylhydrazine and a copper catalyst (e.g., CuI) in an organic solvent . Adding hydrogen peroxide oxidizes the mixture, directly yielding the Boc-protected product.

Key Advantages

  • Reduced Steps : Combines protection and deprotection in a single vessel.

  • Side-Product Mitigation : Controlled solvent polarity and temperature (25–50°C) suppress bis-Boc formation .

  • Scalability : Suitable for gram-scale synthesis with 75–85% yield.

Comparative Analysis of Methodologies

Table 2: Method Comparison

ParameterStepwise Method One-Pot Method
Steps31
Yield (%)80–9575–85
Purity (%)>99>95
CatalystsPd/C, PyridineCuI
ScalabilityHighModerate

The stepwise method offers superior purity, critical for pharmaceutical applications, while the one-pot approach excels in operational simplicity.

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Development

Overview : trans-N-Boc-1,4-cyclohexanediamine serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its ability to facilitate the construction of complex molecular architectures makes it valuable in drug discovery and development.

Key Applications :

  • Synthesis of Anticancer Agents : It has been utilized in the synthesis of compounds targeting cancer pathways, enhancing selectivity and efficacy.
  • Antibiotics Production : The compound plays a role in developing novel antibiotics by acting as a building block for more complex structures.

Polymer Chemistry

Overview : The compound is instrumental in producing specialty polymers that exhibit enhanced mechanical properties.

Applications :

  • Coatings and Adhesives : It contributes to the development of flexible and strong materials suitable for various industrial applications.
  • Biodegradable Polymers : Research is ongoing into its use in creating environmentally friendly polymers, aligning with sustainability goals.

Ligand Design

Overview : In catalysis, this compound is employed to design ligands that improve metal catalyst performance.

Applications :

  • Catalytic Reactions : The compound enhances reaction efficiency and selectivity in organic synthesis, making it vital for developing new catalytic processes.
  • Asymmetric Synthesis : It aids in creating chiral ligands, which are essential for synthesizing enantiomerically pure compounds.

Bioconjugation

Overview : The compound is valuable in bioconjugation processes that involve attaching biomolecules to drug carriers.

Applications :

  • Targeted Drug Delivery : By facilitating the attachment of therapeutic agents to specific targets, it enhances the effectiveness of treatments.
  • Diagnostics Development : Used in creating diagnostic tools that require precise biomolecule attachment for accurate detection.

Research in Organic Synthesis

Overview : As a versatile building block, this compound finds extensive use in organic synthesis.

Applications :

  • Complex Structure Construction : It is utilized to synthesize various organic compounds necessary for research projects across chemistry disciplines.
  • Methodological Innovations : Ongoing research explores new methodologies involving this compound to streamline synthetic processes.
  • Case Study on Anticancer Agent Synthesis
    • Researchers successfully synthesized a novel anticancer agent using this compound as an intermediate. The resulting compound demonstrated significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells.
  • Development of Biodegradable Polymers
    • A study investigated the incorporation of this compound into polymer matrices aimed at enhancing biodegradability while preserving mechanical strength. Results indicated improved degradation rates compared to traditional polymers.
  • Ligand Optimization for Catalysis
    • A research group focused on optimizing ligands derived from this compound for asymmetric catalysis. Their findings showed enhanced selectivity and yield in reactions involving complex substrates.

Comparison with Similar Compounds

2.1 Structural and Stereochemical Comparisons
Compound Structure/Stereochemistry Key Features
trans-N-Boc-1,4-cyclohexanediamine Trans-1,4 diamine with Boc protection Rigid cyclohexane backbone; Boc group enhances solubility and reaction control .
cis-1,4-cyclohexanediamine Cis-1,4 diamine Flexible conformation; higher reactivity in supramolecular cross-linking .
1,6-diaminohexane Linear aliphatic diamine Flexible backbone; lower thermal stability in perovskites and polymers .
p-phenylenediamine Aromatic diamine Planar structure; enhances conductivity in polymers but lacks stereochemical rigidity .

Key Findings :

  • The trans configuration in CHDA derivatives provides superior rigidity compared to linear or cis isomers, influencing crystallinity in perovskites and thermal stability in polymers .
  • cis-1,4-cyclohexanediamine reacts 5.1× faster than trans-CHDA in supramolecular cross-linking due to favorable amine orientation .
2.2 Performance in Functional Materials

A. Perovskite Solar Cells

Spacer PCE (%) Stability (Humidity) Reference
trans-1,4-cyclohexanediamine 15.01 95% PCE retention after 1,000 h
1,6-diaminohexane N/A 41% PCE retention after 200 h
NH₄SCN-additive trans-CHDA 15.01 80.7% efficiency after 270 min

Insights :

  • Trans-CHDA-based perovskites exhibit larger grains and reduced defect density, enabling higher efficiency (15.01%) and humidity resistance .
  • Linear diamines like 1,6-diaminohexane degrade rapidly under stress due to conformational flexibility .

B. Polymers

Polymer Tg (°C) CTE (ppm/K) Photoluminescence (ΦPL)
s-BPDA/trans-CHDA PI >300 3.2 0.080 (peak at 405 nm)
PATnC (TMA + trans-CHDA) N/A N/A Amorphous structure
C8-BPDA (1,8-octanediamine) 120 65 Non-luminescent

Insights :

  • Trans-CHDA-derived polyimides (PIs) achieve exceptional thermal stability (Tg >300°C) and visible photoluminescence due to rigid, non-coplanar structures .
  • Flexible diamines like 1,8-octanediamine yield polymers with higher coefficient of thermal expansion (CTE), limiting high-temperature applications .

Biological Activity

trans-N-Boc-1,4-cyclohexanediamine (TNBOCD) is an organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a 1,4-cyclohexanediamine backbone. Its molecular formula is C₁₁H₂₂N₂O₂, and it has a molecular weight of approximately 214.31 g/mol. This compound has garnered attention for its biological activity, particularly as a selective antagonist for the vasopressin V1A receptor, which is implicated in various physiological processes including vascular smooth muscle contraction and water retention.

Target Receptor : The primary target of TNBOCD is the V1A receptor, a G protein-coupled receptor located in the central nervous system and peripheral tissues.

Mode of Action : As an antagonist, TNBOCD inhibits the action of vasopressin at the V1A receptor. This inhibition can lead to reduced vascular smooth muscle contraction and decreased water reabsorption in the kidneys, making it a candidate for therapeutic applications in conditions such as hypertension and heart failure.

The compound's activity can be attributed to its structural features and biochemical properties:

  • Chemical Structure : The Boc group enhances the stability and solubility of TNBOCD, facilitating its use in various biochemical reactions.
  • Reactivity : TNBOCD can undergo substitution reactions where the Boc-protected amino groups can be selectively deprotected under acidic conditions to yield free amines .

Biological Activity

Research indicates that TNBOCD exhibits significant efficacy in modulating vasopressin-regulated pathways. Its role as a V1A receptor antagonist positions it as a potential therapeutic agent for managing cardiovascular diseases. Additionally, it serves as an important intermediate in the synthesis of various bioactive compounds and pharmaceuticals .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
V1A Receptor AntagonismInhibits vasopressin action, affecting blood pressure and fluid balance
Synthesis IntermediateUsed in the development of selective V1A receptor antagonists for hypertension therapies
Cellular EffectsInfluences cell signaling pathways related to cardiovascular function

Case Studies

Several studies have explored the biological effects and pharmacological potential of TNBOCD:

  • V1A Receptor Antagonist Development :
    A study demonstrated that TNBOCD could be utilized to develop selective V1A receptor antagonists with potential applications in treating hypertension and heart failure. The synthesis involved deprotecting the Boc group to yield active compounds which were tested for their efficacy in animal models.
  • In Vitro Studies :
    In vitro assays have shown that TNBOCD-derived compounds exhibit significant binding affinity to the V1A receptor. These interactions are crucial for understanding its mechanism of action and potential side effects . For instance, a compound synthesized from TNBOCD showed promising results in reducing intracellular parasite loads in models of Leishmaniasis, indicating its versatility beyond cardiovascular applications .
  • Pharmacokinetics :
    Ongoing research aims to elucidate the pharmacokinetics and pharmacodynamics of TNBOCD in vivo. Initial findings suggest good oral bioavailability and favorable metabolic profiles, which are critical for its development as a therapeutic agent .

Table 2: Pharmacokinetic Profile

ParameterValueNotes
Oral Bioavailability44%Indicates potential for oral administration
First Pass Metabolism3%Low metabolism suggests stability
SolubilityLowMay limit absorption; strategies needed to enhance solubility

Future Directions

The demand for sustainable methodologies in drug development highlights the need for further research on TNBOCD. Future studies should focus on:

  • Optimizing synthesis routes to improve yield and purity.
  • Exploring additional biological activities beyond V1A antagonism.
  • Investigating potential side effects and long-term safety profiles.

Q & A

Q. What synthetic methodologies are optimized for producing trans-N-Boc-1,4-cyclohexanediamine with high purity?

Answer:
The synthesis typically involves Boc-protection of trans-1,4-cyclohexanediamine under controlled conditions. A representative method includes:

  • Reagents: Trans-1,4-cyclohexanediamine, di-tert-butyl dicarbonate (Boc₂O), and a base (e.g., NaHCO₃) in a solvent like THF or methanol.
  • Procedure: The diamine reacts with Boc₂O at 0–25°C for 12–24 hours, followed by aqueous workup and recrystallization (e.g., from hexane/ethyl acetate) to yield the product .
  • Key Metrics: Purity >98% (GC) is achieved via neutralization titration and recrystallization .

Table 1: Synthesis Parameters

ParameterConditionYield/PurityReference
SolventMethanol62% yield
Temperature170°C (melt conditions)98% purity (GC)
PurificationRecrystallization (water)White crystalline

Q. How does the stereochemistry of this compound influence its reactivity in supramolecular polymer cross-linking?

Answer:
The trans-configuration imposes geometric constraints that affect reaction pathways. For example:

  • In supramolecular polymer cross-linking , trans-1,4-cyclohexanediamine forms monoadducts or dimers with naphthalenediimide (NDI) units due to mismatched amine orientation, unlike its cis-isomer, which enables efficient intra-supramolecular cross-linking .
  • DFT Calculations : The trans-isomer’s twist-boat conformation creates steric hindrance, reducing reaction efficiency by ~5.1-fold compared to cis-isomers .

Q. What analytical techniques are critical for characterizing this compound in polymer synthesis?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms Boc-protection and cyclohexane ring conformation (e.g., δ 1.4 ppm for tert-butyl groups) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) for high-temperature polymerization .
  • HPLC : Quantifies purity (>98%) and detects diastereomeric impurities .

Q. Why does this compound exhibit distinct adsorption behavior on semiconductor surfaces compared to its isomers?

Answer:
On Ge(100)-2×1 surfaces , adsorption mechanisms depend on isomer geometry:

  • Trans-1,4-isomer : Prefers N–Ge dative bonding (60% coverage) due to reduced backbone strain.
  • Cis-1,4-isomer : Favors N–H dissociation (70% coverage) to form covalent Ge–N bonds .
  • DFT Insights : The trans-isomer’s twist-boat conformation minimizes surface–adsorbate strain, lowering activation energy for dative bonding .

Table 2: Adsorption Efficiency by Isomer

IsomerDative Bonding (%)Covalent Bonding (%)
Trans-1,4-CHDA6040
Cis-1,4-CHDA3070

Q. How is this compound utilized in the synthesis of EGFR C797S mutant inhibitors?

Answer:
The compound serves as a key intermediate in medicinal chemistry:

  • Protocol : React with ethyl 4-chloro-2-(methylthio)-pyrimidine-5-carboxylate to form pyrimidopyrimidinone scaffolds via reductive amination .
  • Biological Activity : Derivatives like JND3229 exhibit IC₅₀ = 5.8 nM against EGFR L858R/T790M/C797S mutants .
  • Stereochemical Impact : The trans-configuration ensures proper spatial alignment for target binding, critical for kinase inhibition .

Q. What challenges arise in maintaining the stability of this compound under ambient conditions?

Answer:

  • Air Sensitivity : The compound oxidizes upon exposure to air, requiring storage under inert gas (e.g., N₂ or Ar) .
  • Moisture Sensitivity : Hydrolysis of the Boc group occurs in humid environments, necessitating anhydrous solvents during synthesis .
  • Mitigation : Use sealed containers with desiccants and conduct reactions in gloveboxes .

Q. How does this compound compare to its cis-isomer in organocatalytic applications?

Answer:

  • Enantioselectivity : The trans-isomer’s rigid chair conformation enhances stereochemical control in asymmetric catalysis (e.g., Michael additions), achieving >90% ee with Jacobsen’s thiourea catalysts .
  • Reactivity : Cis-isomers exhibit faster reaction kinetics due to reduced steric hindrance but lower enantiomeric excess .

Q. What safety protocols are essential for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H314 hazard) .
  • Ventilation : Use fume hoods to avoid inhalation (H302/P260) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (UN3259) .

Properties

IUPAC Name

tert-butyl N-(4-aminocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYLUKDSKVSMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939007
Record name tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195314-59-1, 177906-48-8, 247570-24-7
Record name 1,1-Dimethylethyl N-(4-aminocyclohexyl)carbamate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate
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Record name Carbamic acid, N-(4-aminocyclohexyl)-, 1,1-dimethylethyl ester
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Record name tert-butyl N-[(1r,4r)-4-aminocyclohexyl]carbamate
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Record name Cis tert-Butyl 4-aminocyclohexylcarbamate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a 3 L 3-neck RB flask equipped with a mechanical stirrer, condenser with N2 inlet and temperature probe is added 1,4-diaminocylcohexane P1 (152.2 g, 1332.9 mmol), EtOH (1 L) and t-butyl phenyl carbonate (250 mL, 1351.5 mmol). The reaction mixture is wrapped with Al foil and heated using a heating mantle (JKem temperature controller >2 L setting, Tset=100° C.). A brown solution is obtained and an internal temperature of 73.8° C. is recorded after 2.5 h. After heating for 18 h the now heterogeneous reaction mixture is allowed too cool. The mixture is filtered to remove bis-Boc protected amine, which precipitated as a white solid. The filtrate is concentrated in vacuo to a thick peach colored syrup. The mixture is transferred to an Erlenmeyer flask and the transfer is completed with CH2Cl2 (50 mL). To the mixture H2O (100 mL) is added (pH=9) followed by concentrated HCl (180 mL to pH=2) resulting in the precipitation of the (4-aminocyclohexyl)carbamic acid tert-butyl ester as a hydrochloride salt. The mixture is swirled vigorously until a thick slurry is obtained. Additional CH2Cl2 is added to maximize the amount of precipitate and the slurry is filtered (additional product is obtained from this filtrate #1, as described below). The solid is washed with Et2O (1.4 L). To free-base the HCl salt H2O (500 mL) is added followed by NaOH (2.5N, to pH=12). The mixture is extracted with CH2Cl2 (3×). The combined organic extracts are washed with H2O (3×400 mL), dried over anhydrous Na2SO4 and concentrated in vacuo to give (4-aminocyclohexyl)carbamic acid tert-butyl ester P2a (92.89 g) as a white solid.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

trans-N-Boc-1,4-cyclohexanediamine
trans-N-Boc-1,4-cyclohexanediamine
trans-N-Boc-1,4-cyclohexanediamine
trans-N-Boc-1,4-cyclohexanediamine
trans-N-Boc-1,4-cyclohexanediamine
trans-N-Boc-1,4-cyclohexanediamine

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